molecular formula C21H30N2O4 B11586914 ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B11586914
M. Wt: 374.5 g/mol
InChI Key: BRUGXRKLTMFCPI-UHFFFAOYSA-N
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Description

Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound is characterized by its unique structure, which includes an indole core, a cyclopentylamino group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include other indole derivatives, such as:

Uniqueness

Ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H30N2O4

Molecular Weight

374.5 g/mol

IUPAC Name

ethyl 5-[3-(cyclopentylamino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate

InChI

InChI=1S/C21H30N2O4/c1-4-26-21(25)20-14(2)23(3)19-10-9-17(11-18(19)20)27-13-16(24)12-22-15-7-5-6-8-15/h9-11,15-16,22,24H,4-8,12-13H2,1-3H3

InChI Key

BRUGXRKLTMFCPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3CCCC3)O)C)C

Origin of Product

United States

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